Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds It features a unique structure with a pyrazolo[1,5-a][1,3]diazocine core, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hydrazine derivative with an α,β-unsaturated ester can lead to the formation of the pyrazolo[1,5-a][1,3]diazocine ring system. Bromination of the resulting intermediate can then be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a][1,3]diazocine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chloro-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-iodo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Properties
Molecular Formula |
C11H16BrN3O2 |
---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate |
InChI |
InChI=1S/C11H16BrN3O2/c1-2-17-11(16)8-9(12)14-15-7-5-3-4-6-13-10(8)15/h13H,2-7H2,1H3 |
InChI Key |
MKQXIXRYUMIHFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NCCCCCN2N=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.